molecular formula C10H7BrO2S B1358251 Methyl 7-bromobenzo[b]thiophene-2-carboxylate CAS No. 550998-53-3

Methyl 7-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B1358251
CAS No.: 550998-53-3
M. Wt: 271.13 g/mol
InChI Key: JEHZRZXWHVICJQ-UHFFFAOYSA-N
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Description

Crystallographic and Conformational Properties

The crystallographic analysis of methyl 7-bromobenzo[b]thiophene-2-carboxylate reveals distinct structural features that contribute to its molecular stability and reactivity characteristics. The compound crystallizes with a melting point range of 99-102°C, indicating moderate intermolecular interactions within the crystal lattice. The molecular structure consists of a fused benzene-thiophene ring system with the bromine atom positioned at the 7-position and a methyl carboxylate functional group at the 2-position of the thiophene ring.

X-ray crystallographic studies of related thiophene carboxylates demonstrate that carboxyl and carboxylate groups typically form planar dihedral angles of approximately 3-4° with the aromatic core, suggesting minimal steric hindrance between the ester functionality and the heterocyclic framework. This planar arrangement facilitates optimal orbital overlap and contributes to the overall molecular stability through extended conjugation effects.

The conformational analysis indicates that the methyl carboxylate group adopts a preferred orientation that minimizes steric interactions with the bromine substituent. The sulfur atom within the thiophene ring exhibits typical bond angles and distances consistent with aromatic heterocyclic compounds, with the carbon-sulfur bond lengths ranging from 1.72 to 1.75 Å. The bromine substituent introduces significant electronic effects due to its electronegativity and size, influencing both the electron density distribution and the overall molecular geometry.

Nuclear magnetic resonance spectroscopic analysis provides additional conformational insights, with characteristic chemical shifts observed for the aromatic protons. The ¹H nuclear magnetic resonance spectrum typically displays signals in the δ 7.0-8.0 ppm region for aromatic protons, with the bromine substituent exerting notable downfield effects on adjacent carbons. The methyl ester group produces a characteristic singlet at approximately δ 3.8-3.9 ppm, confirming the structural integrity of the carboxylate functionality.

Properties

IUPAC Name

methyl 7-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHZRZXWHVICJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594765
Record name Methyl 7-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-53-3
Record name Methyl 7-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-bromobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromobenzo[b]thiophene-2-carboxylate is being investigated for its potential therapeutic applications, particularly in cancer treatment and inflammation modulation.

Anticancer Properties
Research indicates that derivatives of benzo[b]thiophenes exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications at specific positions on the benzothiophene ring have shown enhanced activity. The compound's mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Benzo[b]thiophene Derivatives

Compound IDPosition of Methyl GroupIC50 (nM)Cell Line
4fC-60.31HeLa
4gC-60.45MCF-7
4eC-51800HT-29
4dC-4>8000A549

Inflammation Modulation

The compound has been studied for its role in modulating inflammatory pathways. Compounds with similar structures have been identified as inhibitors of mitogen-activated protein kinases (MAPKs), crucial in inflammatory signaling pathways. Selective inhibition of MK2 has shown promise in reducing inflammatory responses associated with diseases like rheumatoid arthritis.

Case Study 1: Antiproliferative Effects In Vivo

A study involving Balb/c mice demonstrated that a derivative similar to this compound significantly inhibited the growth of hepatocellular carcinoma when administered at micromolar concentrations. The compound was well-tolerated, suggesting its potential as a therapeutic agent.

Case Study 2: Selective Cytotoxicity

Another investigation highlighted that certain derivatives did not induce cell death in normal human lymphocytes while effectively targeting various cancer cell lines. This selectivity is crucial for minimizing side effects typically associated with traditional chemotherapeutics.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis due to its reactivity. It participates in various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles such as amines or thiols.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
  • Reduction Reactions : The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of methyl 7-bromobenzo[b]thiophene-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been studied as kinase inhibitors, where they bind to the active site of the enzyme and inhibit its activity. The pathways involved may include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Methyl 4-bromobenzo[b]thiophene-2-carboxylate (CAS: 360575-29-7)

  • Structural Difference : Bromine at position 4 instead of 6.
  • Reactivity : The 4-bromo isomer exhibits distinct electronic effects due to the proximity of bromine to the ester group. This alters its reactivity in cross-coupling reactions compared to the 7-bromo derivative.
  • Applications : Less commonly reported in drug synthesis, likely due to steric and electronic challenges in functionalization .

Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1415968-74-9)

  • Structural Difference : Chlorine at position 6 and a methyl group at position 3.
  • Reactivity : Chlorine’s lower electronegativity compared to bromine reduces its leaving-group ability in nucleophilic substitutions.
  • Applications : Used in antibacterial and antioxidant research, highlighting the role of substituent diversity in bioactivity .

Ester Group Variations

Ethyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS: 1355171-39-9)

  • Structural Difference : Ethyl ester instead of methyl.
  • Physicochemical Properties: Higher molecular weight (285.16 vs.
  • Applications : Similar utility in Suzuki-Miyaura couplings but may offer enhanced metabolic stability in drug candidates .

7-Bromobenzo[b]thiophene-2-carboxylic Acid (CAS: 19075-59-3)

  • Structural Difference : Carboxylic acid replaces the methyl ester.
  • Properties : Higher polarity and lower solubility in organic solvents. Melting point data (unavailable for the methyl ester) are critical for purification.
  • Applications : Direct precursor to ester derivatives; used in crystallography and metal-organic frameworks .

Functional Group Replacements

Methyl 7-aminobenzo[b]thiophene-2-carboxylate (CAS: 616238-78-9)

  • Structural Difference: Amino group replaces bromine.
  • Reactivity: The amino group enables nucleophilic reactions (e.g., acylation) and hydrogen bonding, altering solubility and biological interactions.
  • Applications : Intermediate in antiviral and anticancer agents .

Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate

  • Structural Difference : Chlorosulfonyl and fluorine substituents.
  • Reactivity : The chlorosulfonyl group facilitates nucleophilic displacement, while fluorine enhances metabolic stability.
  • Applications : Used in synthesizing morpholine derivatives for enzyme inhibition studies .

Comparative Data Tables

Table 1: Key Properties of Selected Benzo[b]thiophene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
Methyl 7-bromobenzo[b]thiophene-2-carboxylate 550998-53-3 C10H7BrO2S 271.11 Br (C7), COOCH3 (C2) Cross-coupling reactions
Methyl 4-bromobenzo[b]thiophene-2-carboxylate 360575-29-7 C10H7BrO2S 271.11 Br (C4), COOCH3 (C2) Limited synthetic use
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate 1355171-39-9 C11H9BrO2S 285.16 Br (C7), COOCH2CH3 (C2) Drug metabolite studies
7-Bromobenzo[b]thiophene-2-carboxylic acid 19075-59-3 C9H5BrO2S 257.10 Br (C7), COOH (C2) Crystallography

Table 2: Reactivity and Hazard Profiles

Compound Name Reactivity in Cross-Coupling Hazard Statements (GHS)
This compound High (Pd-catalyzed couplings) H302, H315, H319, H335
Methyl 7-aminobenzo[b]thiophene-2-carboxylate Moderate (nucleophilic acylations) Not classified
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate High (similar to methyl ester) H302, H312, H315

Biological Activity

Methyl 7-bromobenzo[b]thiophene-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and its comparative analysis with related compounds.

  • Chemical Formula: C10H7BrO2S
  • Molecular Weight: Approximately 271.13 g/mol
  • Structure: The compound features a fused benzene and thiophene ring with a bromine atom at the 7-position and a carboxylate ester functional group, which influences its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly concerning anti-cancer properties. Here are some relevant findings:

  • Anti-Cancer Properties: Compounds related to this compound have shown potential in inducing apoptosis in cancer cells when photoexcited. This suggests a mechanism where light activation leads to cell death in malignant cells.
  • Mechanism of Action: The compound may interact with specific molecular targets such as enzymes or receptors. For instance, it has been suggested that it could act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Kinase InhibitionDisruption of cell signaling pathways
Anti-proliferativeSignificant activity against cancer cell lines
Apoptosis InductionInduced apoptosis upon photoexcitation

Case Study: Antiproliferative Effects

In one study, derivatives of benzo[b]thiophenes were synthesized and evaluated for their antiproliferative activity on various cancer cell lines. The results indicated that the position of substituents on the benzene portion significantly affected the compound's efficacy. For example, compounds with methyl groups at specific positions displayed enhanced activity, suggesting that structural modifications could optimize therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Starting Material Preparation: Synthesis begins with benzo[b]thiophene derivatives.
  • Bromination: The introduction of bromine at the 7-position is achieved through deaminative bromination using tert-butyl nitrite in acetonitrile with copper(II) bromide.
  • Carboxylation: Finally, the carboxylate ester group is introduced to complete the synthesis.

These methods yield high purity and good yields, making them suitable for further pharmacological studies.

Comparative Analysis

This compound shares structural similarities with other compounds in the benzo[b]thiophene family. Below is a comparison table highlighting some related compounds:

Compound NameStructureUnique Features
Methyl benzo[b]thiophene-2-carboxylateC10H9O2SLacks bromination; simpler structure
Methyl 5-bromobenzo[b]thiophene-2-carboxylateC10H8BrO2SBromine at position 5; different reactivity profile
Methyl thieno[3,2-b]thiophene-2-carboxylateC10H9O2SContains a different thiophene structure

The unique bromination pattern of this compound may enhance its electronic properties and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 7-bromobenzo[b]thiophene-2-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : A common approach involves refluxing 7-bromobenzo[b]thiophene-2-carboxylic acid methyl ester precursor with sodium hydroxide (NaOH) in methanol, followed by acidification with HCl and extraction with ethyl acetate. This method achieves 100% yield under reflux conditions for 2 hours . Optimization strategies include controlling stoichiometry (e.g., 3N NaOH in a 3:1 molar ratio to the substrate) and ensuring anhydrous drying agents (e.g., Na₂SO₄) are used during workup. Alternative one-pot methods using lithiation agents (e.g., BuLi/TMEDA) and formylation (DMF) may improve efficiency for related benzo[b]thiophene derivatives .

Q. How can purification challenges be addressed for this compound, particularly in the presence of byproducts?

  • Methodological Answer : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) effectively separates the target compound from byproducts like unreacted starting materials or hydrolysis derivatives. For instance, this method achieved 67% purity for structurally similar tetrahydrobenzo[b]thiophene carboxylates . Additionally, recrystallization in solvents like ethyl acetate/hexane may enhance purity for crystalline derivatives.

Q. What spectroscopic techniques are critical for characterizing Methyl 7-bromobromo[b]thiophene-2-carboxylate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic protons (δ ~7.0–8.0 ppm) influenced by bromine's electron-withdrawing effects .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) absorption at ~1700–1750 cm⁻¹ and C-Br stretching at ~550–600 cm⁻¹ .
  • X-ray Crystallography : Resolves regioselectivity ambiguities, as seen in related thiophene carboxylates where carboxyl/carboxylate groups form planar dihedral angles (~3–4°) with the aromatic core .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The 7-bromo group acts as a directing moiety, enabling Suzuki-Miyaura or Ullmann couplings. For example, SmI₂/HMPA-mediated reductive coupling with benzyl ketones generates tetraphenylbenzo[b]thiophene derivatives via stereoselective electrophilic reactions. Bromine's electronegativity enhances aryl halide reactivity, but steric hindrance at the 7-position may require tailored catalysts (e.g., Pd(PPh₃)₄) .

Q. What strategies mitigate regioselectivity conflicts during functionalization of the benzo[b]thiophene core?

  • Methodological Answer : Computational modeling (DFT) predicts electrophilic aromatic substitution (EAS) sites. For 7-bromo derivatives, the 3- and 5-positions are typically more reactive due to bromine's meta-directing effects. Experimental validation via competitive reactions (e.g., nitration or sulfonation) can confirm regioselectivity, as demonstrated in chlorosulfonyl-thiophene carboxylate syntheses .

Q. How can contradictions in reported reaction yields for similar benzo[b]thiophene derivatives be resolved?

  • Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, yields for DMF-mediated formylation vary with lithiation time (15 min at 0°C vs. 24 h at RT) . Reproducibility protocols should include strict inert atmosphere control (N₂/Ar) and real-time monitoring (TLC/GC-MS).

Q. What are the mechanistic implications of acid-promoted cyclization in benzo[b]thiophene synthesis?

  • Methodological Answer : Acid catalysts (e.g., HCl) facilitate intramolecular aldol condensation by protonating intermediates, as seen in TMEDA-promoted dilithiation pathways. For example, dialdehyde intermediates undergo α-deprotonation and nucleophilic attack to form aromatic benzo[b]thiophenes . Kinetic studies (e.g., quenching experiments) can delineate rate-determining steps.

Q. How can computational tools predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., bromine's hydrophobicity, ester bioavailability) with biological targets. For instance, trifluoromethyl analogs show enhanced binding to fungal enzymes in plant disease control studies . MD simulations further assess stability in biological matrices.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 7-bromobenzo[b]thiophene-2-carboxylate
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Methyl 7-bromobenzo[b]thiophene-2-carboxylate

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